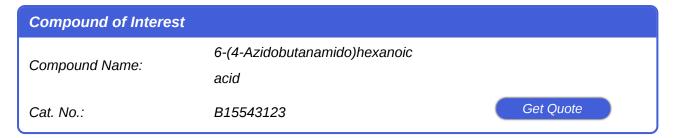


An In-Depth Technical Guide to 6-(4-Azidobutanamido)hexanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Azidobutanamido)hexanoic acid is a bifunctional linker molecule of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates a terminal carboxylic acid and an azide group, rendering it a valuable tool for bioconjugation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for use in "click chemistry" reactions. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a visualization of its application in a key biochemical reaction.

Physicochemical Properties

A summary of the key physicochemical properties of **6-(4-Azidobutanamido)hexanoic acid** is presented below. It should be noted that while some properties are available from commercial suppliers, others have been estimated using computational prediction tools due to the limited availability of experimentally determined data.



Property	Value	Source
Molecular Formula	C10H18N4O3	
Molecular Weight	258.28 g/mol	_
Physical Form	Oil	Sigma-Aldrich
Predicted Melting Point	55.3 °C	ChemAxon
Predicted Boiling Point	486.9 °C at 760 mmHg	ChemAxon
Predicted pKa (strongest acidic)	4.88	ChemAxon
Predicted pKa (strongest basic)	-3.9	ChemAxon
Predicted logP	0.49	ChemAxon
Solubility	Soluble in DMSO and DMF	MedChemExpress[1]
Storage Temperature	-20°C	BroadPharm[2]

Experimental Protocols: Synthesis of 6-(4-Azidobutanamido)hexanoic acid

The following is a plausible multi-step synthesis protocol for **6-(4-Azidobutanamido)hexanoic acid**, commencing from commercially available starting materials. This protocol is based on established organic chemistry principles for amide bond formation and nucleophilic substitution.

Materials:

- 4-Bromobutanoic acid
- Sodium azide (NaN₃)
- Dimethylformamide (DMF)
- 6-Aminohexanoic acid



- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Hexanes

Instrumentation:

- · Round-bottom flasks
- · Magnetic stirrer with heating mantle
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass spectrometer

Procedure:

Step 1: Synthesis of 4-Azidobutanoic Acid



- In a round-bottom flask, dissolve 4-bromobutanoic acid (1 equivalent) in dimethylformamide (DMF).
- Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
- Heat the reaction mixture to 60-70°C and stir for 12-16 hours.
- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-azidobutanoic acid as a crude product. This can be purified further by column chromatography if necessary.

Step 2: Activation of 4-Azidobutanoic Acid

- Dissolve 4-azidobutanoic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous dichloromethane (DCM) in a flask cooled in an ice bath.
- Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM to the mixture.
- Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
- The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the mixture to remove the DCU precipitate.
- The filtrate containing the NHS ester of 4-azidobutanoic acid is used directly in the next step.

Step 3: Amide Coupling to Synthesize 6-(4-Azidobutanamido)hexanoic acid

- Dissolve 6-aminohexanoic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Slowly add the DCM solution containing the activated NHS ester of 4-azidobutanoic acid to the aqueous solution of 6-aminohexanoic acid.
- Stir the biphasic mixture vigorously at room temperature overnight.



- Separate the organic layer and extract the aqueous layer with DCM (2x).
- Combine all organic layers and wash with 1M HCl, followed by brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **6-(4-Azidobutanamido)hexanoic acid** by column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield the final product as an oil.

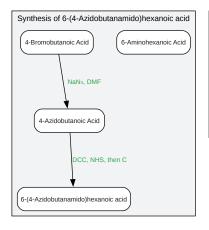
Characterization:

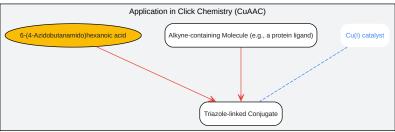
The structure and purity of the synthesized **6-(4-Azidobutanamido)hexanoic acid** should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic pathway of **6-(4-Azidobutanamido)hexanoic acid** and its subsequent application in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".







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Caption: Synthesis and application of 6-(4-Azidobutanamido)hexanoic acid.

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